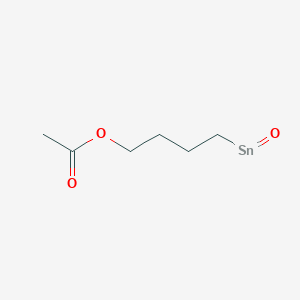
4-(Oxostannyl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxostannyl)butyl acetate is an organotin compound that features a tin atom bonded to a butyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis. The presence of the tin atom imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxostannyl)butyl acetate typically involves the reaction of butyl acetate with a tin-containing reagent. One common method is the reaction of butyl acetate with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. In a typical industrial setup, the reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Oxostannyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Tin oxides and butyl acetate derivatives.
Reduction: Lower oxidation state tin compounds and butyl alcohol.
Substitution: Various substituted butyl acetate derivatives.
Scientific Research Applications
4-(Oxostannyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-(Oxostannyl)butyl acetate involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The acetate group can also participate in esterification and hydrolysis reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin acetate: Similar structure but with three butyl groups attached to the tin atom.
Dibutyltin diacetate: Contains two acetate groups bonded to the tin atom.
Monobutyltin trichloride: Features one butyl group and three chloride atoms bonded to the tin atom.
Uniqueness
4-(Oxostannyl)butyl acetate is unique due to its specific combination of a butyl acetate moiety and a tin atom. This combination imparts distinct chemical properties, making it useful in applications where other organotin compounds may not be suitable.
Properties
CAS No. |
80685-38-7 |
|---|---|
Molecular Formula |
C6H11O3Sn |
Molecular Weight |
249.86 g/mol |
InChI |
InChI=1S/C6H11O2.O.Sn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;; |
InChI Key |
NVHTYILSQJOGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC[Sn]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
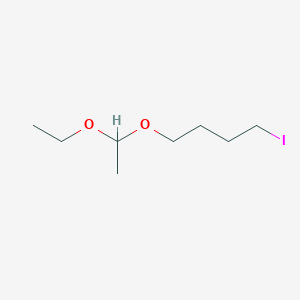
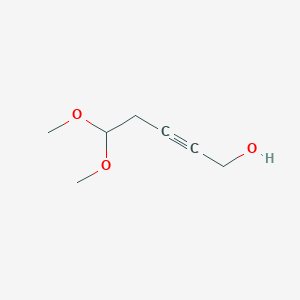

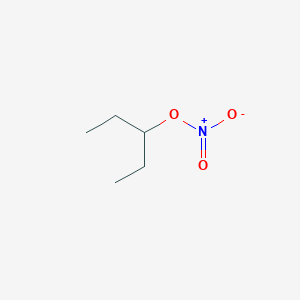



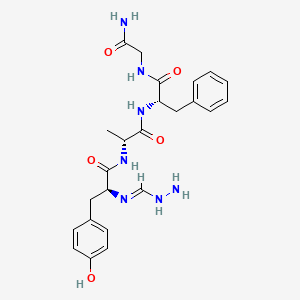

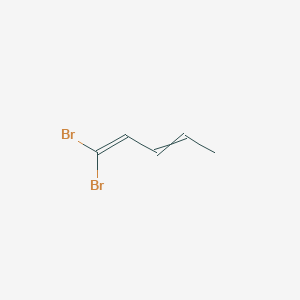
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

